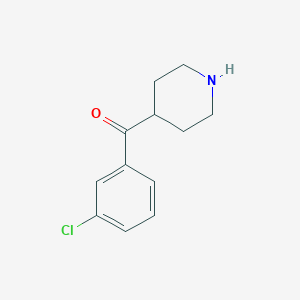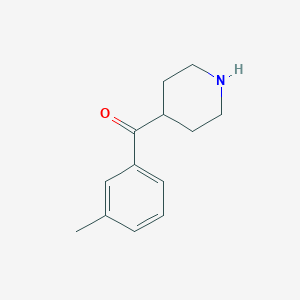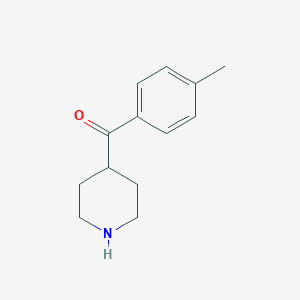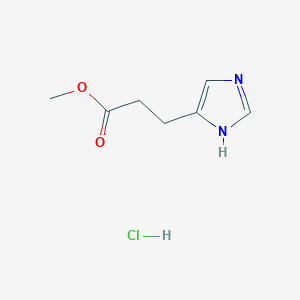
Methyl 3-(1H-imidazol-4-yl)propanoate
Übersicht
Beschreibung
Methyl 3-(1H-imidazol-4-yl)propanoate is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of imidazole derivatives and has been found to have several interesting properties that make it a valuable tool in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Methyl 3-(1H-imidazol-4-yl)propanoate, due to its imidazole core, is part of a class of compounds known for their antibacterial properties . Imidazole derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . These compounds are particularly valuable in the development of new antibacterial agents to combat antibiotic resistance.
Antifungal and Antimycobacterial Activities
The imidazole ring is a common feature in antifungal agents. Methyl 3-(1H-imidazol-4-yl)propanoate derivatives can be designed to target fungal infections and diseases caused by mycobacteria, such as tuberculosis . The versatility of the imidazole ring allows for the creation of compounds with specific activities against a wide range of fungal species.
Anti-inflammatory and Antipyretic Uses
Imidazole derivatives, including Methyl 3-(1H-imidazol-4-yl)propanoate, have shown potential in treating inflammation and fever . Their mechanism of action often involves the modulation of cytokine production or the inhibition of enzymes involved in the inflammatory process.
Antitumor and Anticancer Properties
Research has indicated that imidazole-containing compounds can play a role in cancer therapy. They can act as chemotherapeutic agents, targeting various pathways involved in cancer cell proliferation and survival . Methyl 3-(1H-imidazol-4-yl)propanoate could be a precursor in synthesizing such agents.
Antidiabetic Effects
The imidazole ring is present in several compounds with antidiabetic properties. These compounds can influence insulin signaling and glucose metabolism, which are crucial in managing diabetes . Methyl 3-(1H-imidazol-4-yl)propanoate may serve as a building block for developing new antidiabetic medications.
Role in Drug Synthesis and Medicinal Chemistry
Methyl 3-(1H-imidazol-4-yl)propanoate is an important intermediate in medicinal chemistry. It can be used to synthesize a variety of drugs that contain the imidazole ring, which is a core structure in many pharmaceuticals . The compound’s versatility makes it valuable for creating a wide range of therapeutic agents.
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPBWKUBQUBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-imidazol-4-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
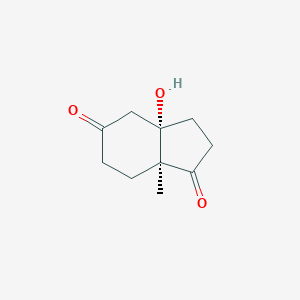
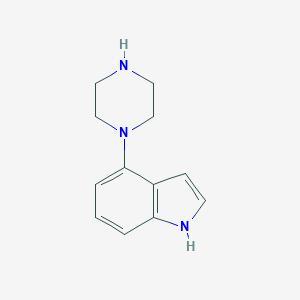
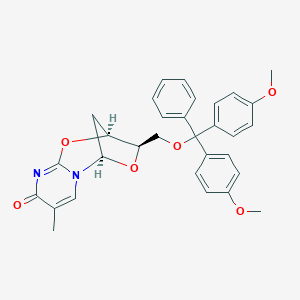
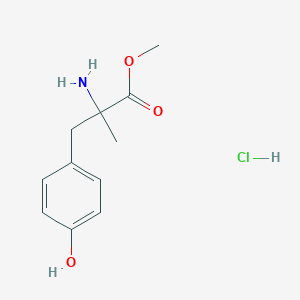

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

